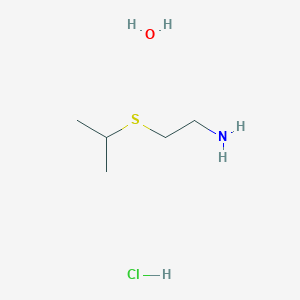

2-(Isopropylthio)ethanamine hydrochloride hydrate

Descripción general

Descripción

2-(Isopropylthio)ethanamine hydrochloride hydrate is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)ethanamine hydrochloride hydrate typically involves the reaction of isopropyl mercaptan with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently hydrated to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or distillation techniques to ensure high quality .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains two reactive moieties:

-

Primary amine (–NH₂): Prone to nucleophilic reactions (e.g., alkylation, acylation) and acid-base interactions.

-

Thioether (–S–iPr): Susceptible to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution at the sulfur center.

Comparative Analysis with Structural Analogs

Reactivity patterns for similar compounds (e.g., Schedule I substances in ) suggest:

For 2-(isopropylthio)ethanamine hydrochloride hydrate:

-

Thioether oxidation : Likely forms sulfoxide/sulfone derivatives under oxidizing conditions (e.g., H₂O₂, O₃).

-

Amine reactivity : May engage in condensation reactions (e.g., with carbonyl compounds) or act as a ligand in coordination chemistry.

Oxidation of Thioether

Nucleophilic Substitution

The thioether’s sulfur could act as a leaving group in SN2 reactions:

Acid-Base Chemistry

The hydrochloride salt’s amine group can deprotonate in basic media, regenerating the free base:

Research Gaps and Limitations

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Organic Synthesis

2-(Isopropylthio)ethanamine hydrochloride hydrate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Thioethers : The thioether group can react with electrophiles, leading to the creation of thioether derivatives.

These reactions make the compound valuable in developing pharmaceuticals and other organic compounds.

Research on the biological activity of this compound is still emerging. However, compounds with similar structures have shown potential pharmacological properties:

- Antimicrobial Activity : Compounds with thioether groups often exhibit antimicrobial properties, suggesting that 2-(isopropylthio)ethanamine may also possess similar effects.

- Neuropharmacological Effects : Given its structural similarity to other psychoactive substances, there is interest in exploring its effects on neurotransmitter systems.

Further research is necessary to elucidate its specific biological mechanisms and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(Isopropylthio)ethanamine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of specific enzymes by binding to their active sites, thereby influencing metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylthio)ethanamine hydrochloride

- 2-(Ethylthio)ethanamine hydrochloride

- 2-(Propylthio)ethanamine hydrochloride

Uniqueness

2-(Isopropylthio)ethanamine hydrochloride hydrate is unique due to its specific isopropylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Actividad Biológica

2-(Isopropylthio)ethanamine hydrochloride hydrate is an aliphatic amine characterized by its thioether and amine functional groups. The compound, with a molecular formula of C5H13ClN2S and a molecular weight of approximately 173.7 g/mol, has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties. This article explores its biological activity, potential pharmacological effects, and relevant research findings.

The compound appears as a white to off-white solid and is soluble in water. Its reactivity is attributed to the presence of both amine and thioether functional groups, enabling participation in various chemical reactions that are valuable in synthetic organic chemistry.

Biological Activity Overview

Research on the specific biological activity of this compound is limited. However, compounds with similar structural characteristics have demonstrated various pharmacological properties. Potential biological activities of this compound may include:

- Antimicrobial Activity : Similar thioether-containing compounds have shown antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Some related compounds have been studied for their cytotoxic effects on cancer cell lines.

- Neuropharmacological Effects : Compounds with amine functionalities often exhibit psychoactive properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(Ethylthio)ethanamine | C4H11NS | Ethyl group instead of isopropyl; potential different biological activity. |

| 2-(Butylthio)ethanamine | C5H13NS | Larger hydrophobic character which may alter pharmacokinetics. |

| 2-[4-(Isopropylthio)-2,5-dimethoxyphenyl]ethanamine | C12H17NOS | Contains additional methoxy groups; potential psychoactive properties. |

The unique combination of thioether and amine functionalities in this compound may impart distinct chemical reactivity and biological effects compared to these similar compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, several related studies provide insight into its potential biological activities:

- Antimicrobial Studies : Research has shown that thioether-containing compounds can disrupt bacterial membranes, leading to cell death. For instance, a study on lysine homopeptides indicated that structural modifications can significantly enhance antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessments : In a study involving thiazole analogues derived from marine cyanobacteria, it was found that certain structural features contributed to their cytotoxicity in human colon tumor cells (HCT116). This suggests that similar modifications in 2-(isopropylthio)ethanamine could yield significant cytotoxic properties .

- Neuropharmacological Effects : Compounds with amine functionalities often interact with neurotransmitter systems. For example, studies on related psychoactive substances have indicated their ability to modulate serotonin receptors, potentially leading to mood-altering effects .

Propiedades

Número CAS |

927-69-5 |

|---|---|

Fórmula molecular |

C5H14ClNS |

Peso molecular |

155.69 g/mol |

Nombre IUPAC |

2-propan-2-ylsulfanylethanamine;hydrochloride |

InChI |

InChI=1S/C5H13NS.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H |

Clave InChI |

HYOKJISSQZYCIM-UHFFFAOYSA-N |

SMILES |

CC(C)SCCN.O.Cl |

SMILES canónico |

CC(C)SCCN.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.